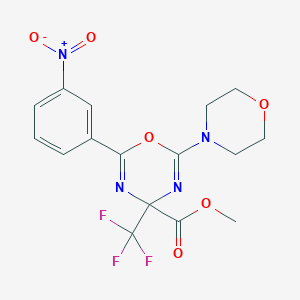
methyl 2-(morpholin-4-yl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(morpholin-4-yl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate is a complex organic compound that belongs to the class of oxadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(morpholin-4-yl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazine Ring: The oxadiazine ring is formed through a cyclization reaction involving a hydrazine derivative and a carbonyl compound under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, typically using nitric acid and sulfuric acid as reagents.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(morpholin-4-yl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Methyl 2-(morpholin-4-yl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-(morpholin-4-yl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Methyl 2-(morpholin-4-yl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-(morpholin-4-yl)-6-(4-nitrophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate: Similar structure but with a different position of the nitro group.
Methyl 2-(morpholin-4-yl)-6-(3-nitrophenyl)-4-(difluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Methyl 2-(piperidin-4-yl)-6-(3-nitrophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
Properties
Molecular Formula |
C16H15F3N4O6 |
|---|---|
Molecular Weight |
416.31 g/mol |
IUPAC Name |
methyl 2-morpholin-4-yl-6-(3-nitrophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate |
InChI |
InChI=1S/C16H15F3N4O6/c1-27-13(24)15(16(17,18)19)20-12(10-3-2-4-11(9-10)23(25)26)29-14(21-15)22-5-7-28-8-6-22/h2-4,9H,5-8H2,1H3 |
InChI Key |
HWOFDGAQJHUZNM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(N=C(OC(=N1)N2CCOCC2)C3=CC(=CC=C3)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















